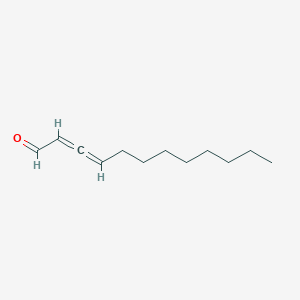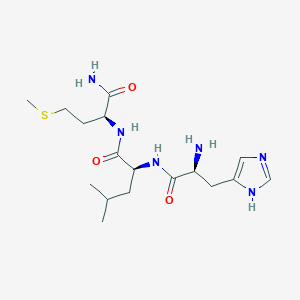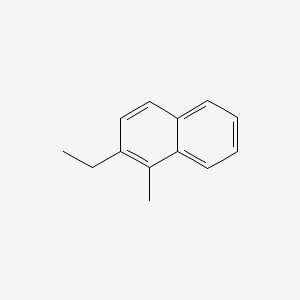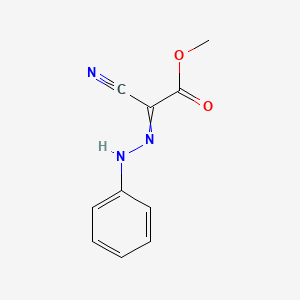
Sodium isopropylnaphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium isopropylnaphthalenesulphonate is an organic compound that belongs to the class of naphthalenesulfonates. It is a white crystalline solid that is soluble in water. This compound is widely used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension in solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropylnaphthalenesulphonate typically involves the sulfonation of isopropylnaphthalene. This process is carried out by reacting isopropylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonic acids, sulfinates, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium isopropylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is used to solubilize proteins and other biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium isopropylnaphthalenesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, such as proteins and lipids, facilitating their solubilization and dispersion. The compound can also form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions.
Comparaison Avec Des Composés Similaires
- Sodium naphthalenesulfonate
- Sodium alkylnaphthalenesulfonate
- Sodium aminonaphthalenesulfonate
Comparison: Sodium isopropylnaphthalenesulphonate is unique due to its isopropyl group, which enhances its hydrophobic interactions compared to other naphthalenesulfonates. This makes it particularly effective in applications requiring strong surfactant properties. Other similar compounds may lack this specific functional group, resulting in different solubility and interaction profiles.
Propriétés
Numéro CAS |
28348-64-3 |
|---|---|
Formule moléculaire |
C13H13NaO3S |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
sodium;5-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
AZXQLMRILCCVDW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


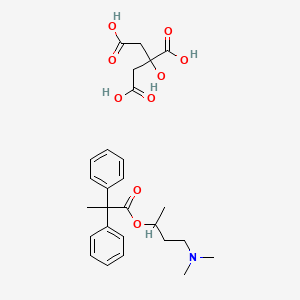


![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
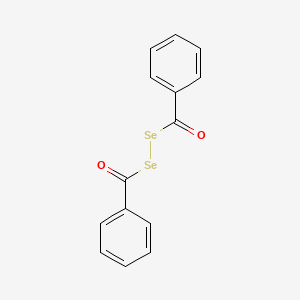

![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)

